N'-hydroxy-2-[(4-methylphenyl)sulfanyl]ethanimidamide N'-hydroxy-2-[(4-methylphenyl)sulfanyl]ethanimidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17827771
InChI: InChI=1S/C9H12N2OS/c1-7-2-4-8(5-3-7)13-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
SMILES:
Molecular Formula: C9H12N2OS
Molecular Weight: 196.27 g/mol

N'-hydroxy-2-[(4-methylphenyl)sulfanyl]ethanimidamide

CAS No.:

Cat. No.: VC17827771

Molecular Formula: C9H12N2OS

Molecular Weight: 196.27 g/mol

* For research use only. Not for human or veterinary use.

N'-hydroxy-2-[(4-methylphenyl)sulfanyl]ethanimidamide -

Specification

Molecular Formula C9H12N2OS
Molecular Weight 196.27 g/mol
IUPAC Name N'-hydroxy-2-(4-methylphenyl)sulfanylethanimidamide
Standard InChI InChI=1S/C9H12N2OS/c1-7-2-4-8(5-3-7)13-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
Standard InChI Key OVWQJYAGYNUWBN-UHFFFAOYSA-N
Isomeric SMILES CC1=CC=C(C=C1)SC/C(=N/O)/N
Canonical SMILES CC1=CC=C(C=C1)SCC(=NO)N

Introduction

Structural and Molecular Characteristics

N'-Hydroxy-2-[(4-methylphenyl)sulfanyl]ethanimidamide (C₉H₁₂N₂OS) features a central ethanimidamide core with a hydroxylamine group (-NHOH) and a 4-methylphenylsulfanyl (-S-C₆H₄-CH₃) substituent. The sulfanyl group introduces electron-rich sulfur, influencing the compound's reactivity and solubility. Key structural distinctions from its sulfonyl analog (CAS 72660-98-1) include the replacement of the sulfone (-SO₂-) with a thioether (-S-), reducing oxidative potential but enhancing nucleophilic character .

Table 1: Comparative Molecular Properties

PropertyN'-Hydroxy-2-[(4-methylphenyl)sulfanyl]ethanimidamideN'-Hydroxy-2-[(4-methylphenyl)sulfonyl]ethanimidamide N'-Hydroxy-2-(2-methylphenyl)ethanimidamide
Molecular FormulaC₉H₁₂N₂OSC₉H₁₂N₂O₃SC₉H₁₂N₂O
Molecular Weight (g/mol)196.27228.27164.21
Key Functional Groups-NHOH, -S--NHOH, -SO₂--NHOH, -CH₃
Predicted SolubilityModerate in polar aprotic solventsLow in nonpolar solventsHigh in polar solvents

The compound's InChIKey (OKKLCKGQAJFDFO-UHFFFAOYSA-N) and SMILES (CC1=CC=CC=C1SCC(=NO)N) provide unambiguous identifiers for computational studies. Its planar geometry facilitates π-stacking interactions, while the sulfanyl group enhances membrane permeability compared to sulfonyl analogs .

Synthetic Methodologies

Synthesis of N'-Hydroxy-2-[(4-methylphenyl)sulfanyl]ethanimidamide typically involves a multi-step sequence:

  • Thioether Formation: Reaction of 4-methylthiophenol with chloroacetonitrile under basic conditions yields 2-((4-methylphenyl)sulfanyl)acetonitrile.

  • Hydroxylamine Incorporation: Treatment with hydroxylamine hydrochloride in ethanol introduces the -NHOH group, forming the ethanimidamide backbone.

Optimization parameters include:

  • Temperature: 60–80°C for improved reaction kinetics.

  • Solvent: Ethanol/water mixtures (3:1) balance solubility and reaction efficiency.

  • Catalyst: Pyridine enhances nucleophilic substitution rates by scavenging HCl.

Industrial-scale production faces challenges in purifying the thioether intermediate, necessitating column chromatography or recrystallization from hexane/ethyl acetate. Continuous flow reactors may improve yield (current batch: ~45%; target: >70%) by minimizing side reactions.

Physicochemical and Spectroscopic Profiles

Experimental data for the 4-methylphenylsulfanyl variant remain sparse, but analogs suggest:

  • UV-Vis: λₘₐₓ ≈ 265 nm (π→π* transition of the aromatic ring).

  • NMR: ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 3.88 (s, 2H, SCH₂), 7.25–7.45 (m, 4H, Ar-H), 8.12 (s, 1H, NHOH) .

  • Stability: Decomposes above 180°C; sensitive to strong oxidizers, forming sulfones .

Table 2: Predicted Collision Cross Sections (CCS)

Adductm/zCCS (Ų)
[M+H]⁺197.08138.2
[M+Na]⁺219.06149.5
[M-H]⁻195.07136.8

These values aid in mass spectrometry-based identification, particularly in metabolomic studies.

Biological Activity and Mechanisms

While direct pharmacological data are unavailable, structural analogs exhibit:

  • Redox Modulation: The -NHOH group participates in Fenton-like reactions, generating reactive oxygen species (ROS) that disrupt cancer cell proliferation .

  • Enzyme Inhibition: Sulfur-containing ethanimidamides inhibit cysteine proteases (e.g., cathepsin B) via covalent binding to active-site thiols .

Applications and Future Directions

Potential applications include:

  • Anticancer Agents: ROS generation and protease inhibition mechanisms .

  • Antioxidant Prodrugs: Nrf2 pathway activation for neurodegenerative diseases.

  • Chemical Synthesis: Intermediate in heterocycle formation (e.g., thiazoles, imidazoles).

Future research should prioritize:

  • In Vivo Toxicity Studies: To establish therapeutic indices.

  • Structural Optimization: Introducing electron-withdrawing groups to enhance stability.

  • Formulation Development: Liposomal encapsulation to improve bioavailability.

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